

# Ethyl Vinyl lactate-13C2,d3 CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl Vinyl lactate-13C2,d3

Cat. No.: B15599238

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## In-Depth Technical Guide: Ethyl Vinyl lactate-13C2,d3

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details

**Ethyl Vinyl lactate-13C2,d3** is a stable isotope-labeled derivative of Ethyl Vinyl lactate. This labeling, involving the incorporation of two Carbon-13 atoms and three Deuterium atoms, renders it an invaluable tool in advanced research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). Its primary applications lie in its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic pathway studies.

Property	Value
CAS Number	2714486-51-6
Molecular Formula	C <sub>5</sub> <sup>13</sup> C <sub>2</sub> H <sub>9</sub> D <sub>3</sub> O <sub>3</sub>
Molecular Weight	149.17 g/mol
Synonyms	Ethyl 2-Vinyl lactate-13C2,d3
Isotopic Purity	Typically high, ensures minimal analytical interference.
Regulatory Status	Often classified as a controlled product, potentially requiring special permits for acquisition and handling.

## Applications in Research and Development

The unique isotopic composition of **Ethyl Vinyl lactate-13C2,d3** allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This property is leveraged in two main areas:

- Quantitative Bioanalysis:** In pharmacokinetic studies, a known amount of the labeled compound is spiked into biological samples (e.g., plasma, urine) as an internal standard. Because it is chemically identical to the analyte (the unlabeled drug or metabolite), it experiences the same extraction efficiency and matrix effects during sample preparation and analysis. The ratio of the mass spectrometric signal of the analyte to the internal standard allows for precise and accurate quantification, correcting for experimental variability.
- Metabolic Pathway Tracing:** When introduced into a biological system, the labeled compound can be traced as it undergoes metabolic transformations. By analyzing the mass shifts in downstream metabolites, researchers can elucidate metabolic pathways and quantify the flux through these pathways. This is crucial for understanding a drug's mechanism of action and identifying potential active or toxic metabolites.

## Experimental Protocols

While specific protocols are highly dependent on the experimental goals and the analytical instrumentation, the following provides a generalized workflow for the use of **Ethyl Vinyl lactate-13C2,d3** as an internal standard in a quantitative LC-MS/MS assay.

Objective: To quantify an unlabeled analyte in a biological matrix.

Materials:

- **Ethyl Vinyl lactate-13C2,d3** (as internal standard)
- Unlabeled analyte (as calibration standard)
- Biological matrix (e.g., human plasma)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system

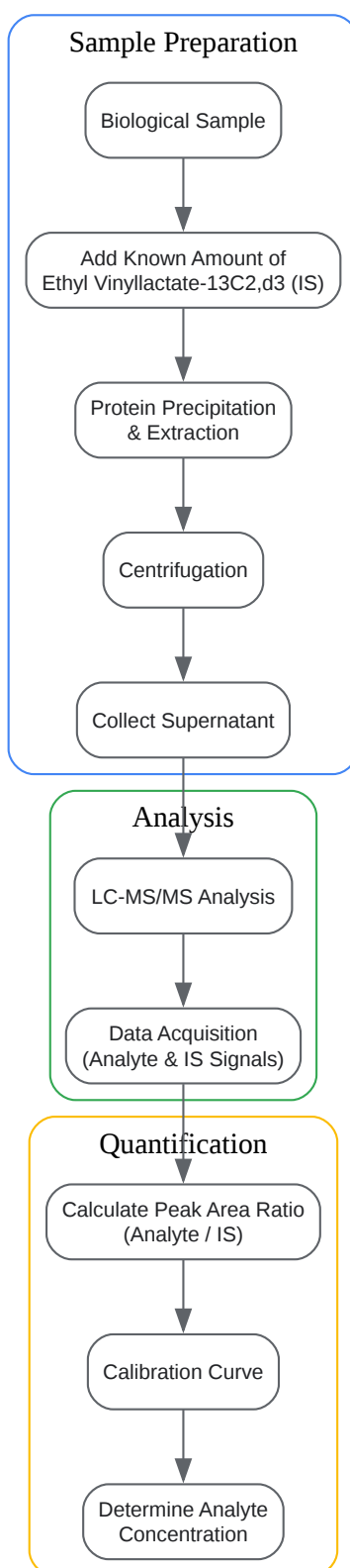
Procedure:

- Preparation of Standards:
  - Prepare a stock solution of the unlabeled analyte and the labeled internal standard in a suitable organic solvent.
  - Create a series of calibration standards by spiking known concentrations of the unlabeled analyte into the blank biological matrix.
  - Prepare a working solution of the internal standard at a fixed concentration.
- Sample Preparation:
  - To an aliquot of the biological sample (and to each calibration standard), add a fixed volume of the internal standard working solution.
  - Vortex briefly to mix.
  - Add a volume of cold protein precipitation solvent (typically 3-4 times the sample volume).

- Vortex thoroughly to precipitate proteins.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Inject the prepared samples onto the LC-MS/MS system.
  - Develop a chromatographic method to separate the analyte from other matrix components.
  - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
- Data Analysis:
  - Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

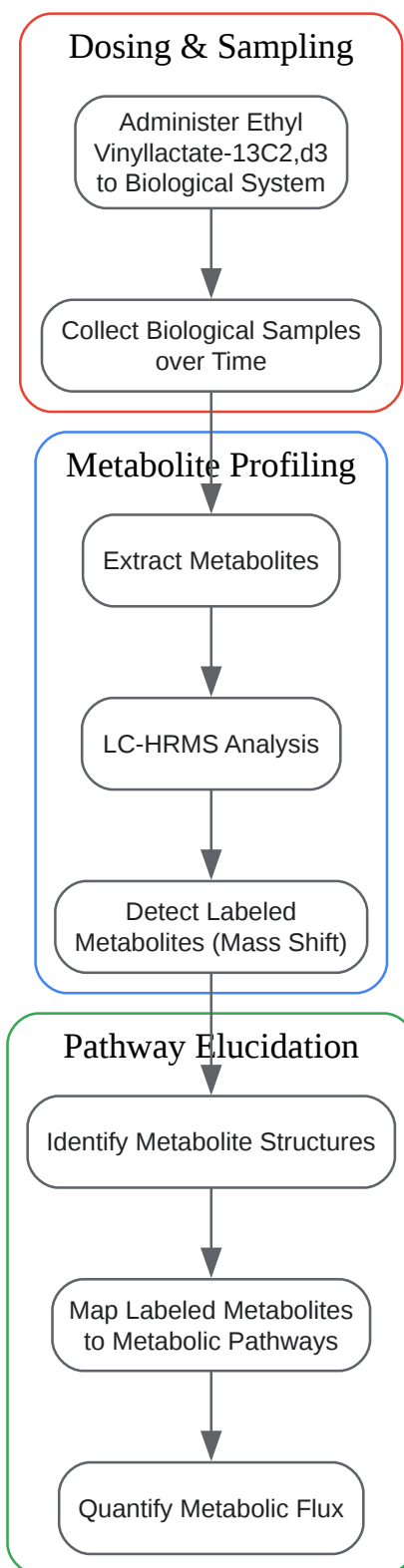
## Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in the application of **Ethyl Vinyl lactate-<sup>13</sup>C<sub>2</sub>,d<sub>3</sub>**.



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Caption: Workflow for Quantitative Analysis using a Labeled Internal Standard.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)